molecular formula C21H16N4O B4897286 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4897286
M. Wt: 340.4 g/mol
InChI Key: NCXMCXKEQCOZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Pyridine Substitution: The quinoline core can then be functionalized with pyridine groups through nucleophilic substitution reactions.

    Amide Formation: Finally, the carboxylic acid group on the quinoline ring can be converted to an amide by reacting with pyridin-2-ylmethylamine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

Biologically, this compound might exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of quinoline are often explored for their therapeutic potential, including as antimalarial agents or enzyme inhibitors.

Industry

Industrially, such compounds can be used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action for 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include DNA, proteins, or other biomolecules, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single aromatic ring fused to a pyridine ring.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Pyridine: A basic heterocyclic aromatic organic compound.

Uniqueness

2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of both quinoline and pyridine moieties, which might confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c26-21(24-14-15-7-3-5-11-22-15)17-13-20(19-10-4-6-12-23-19)25-18-9-2-1-8-16(17)18/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXMCXKEQCOZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.